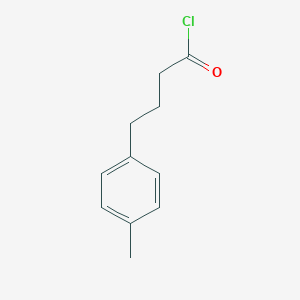

4-(4-Methylphenyl)butanoyl chloride

Description

4-(4-Methylphenyl)butanoyl chloride is an aromatic acyl chloride characterized by a butanoyl chloride backbone substituted with a 4-methylphenyl group at the fourth carbon. This compound is widely utilized in organic synthesis, particularly in Friedel-Crafts acylation and nucleophilic substitution reactions, due to its electrophilic carbonyl group . Its molecular formula is C11H13ClO, with a molecular weight of 196.67 g/mol. The methyl group on the phenyl ring enhances electron density via hyperconjugation, moderately activating the aromatic ring for electrophilic substitution while maintaining stability under standard reaction conditions.

Propriétés

IUPAC Name |

4-(4-methylphenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRYFUUXYXKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Chlorination of 4-(4-Methylphenyl)butanoic Acid

The most common laboratory method involves converting 4-(4-methylphenyl)butanoic acid to its acyl chloride derivative using thionyl chloride or oxalyl chloride.

Thionyl Chloride Method

Thionyl chloride reacts stoichiometrically with the carboxylic acid under anhydrous conditions. A typical procedure includes:

-

Reagents : 4-(4-Methylphenyl)butanoic acid (1 eq), SOCl₂ (1.2 eq), anhydrous dichloromethane (DCM).

-

Conditions : Reflux at 40–50°C under inert atmosphere (N₂ or Ar) for 3–5 hours.

-

Workup : Excess SOCl₂ and solvent are removed via rotary evaporation, yielding the crude acyl chloride.

-

Yield : 85–92% after purification by vacuum distillation.

Oxalyl Chloride Method

Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), offers milder conditions:

-

Reagents : 4-(4-Methylphenyl)butanoic acid (1 eq), (COCl)₂ (1.1 eq), DMF (0.1 eq), anhydrous DCM.

-

Conditions : Stirring at 25°C for 2–4 hours under inert gas.

-

Workup : Solvent and byproducts (CO, CO₂) are evaporated, leaving the acyl chloride.

-

Yield : 88–94% with reduced side reactions.

Table 1: Comparison of Chlorinating Agents

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Temperature | 40–50°C | 25°C |

| Reaction Time | 3–5 hours | 2–4 hours |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Typical Yield | 85–92% | 88–94% |

Two-Step Synthesis via Friedel-Crafts Acylation

For cases where the carboxylic acid precursor is unavailable, a two-step synthesis starting from toluene is employed:

Step 1: Friedel-Crafts Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

Toluene reacts with succinic anhydride in the presence of AlCl₃:

Step 2: Chlorination to Acyl Chloride

The intermediate acid is treated with SOCl₂ as described in Section 1.1.1, yielding the final product with an overall yield of 60–68%.

Industrial-Scale Production

Industrial methods prioritize efficiency and safety through continuous flow reactors:

-

Reactor Type : Tubular flow reactors with automated temperature and pressure controls.

-

Conditions :

-

Residence Time : 10–15 minutes.

-

Temperature : 50–60°C for SOCl₂; 30–40°C for (COCl)₂.

-

-

Advantages :

-

Enhanced heat dissipation minimizes thermal degradation.

-

95–98% conversion rates achieved.

-

Table 2: Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow |

| Reaction Time | 2–5 hours | 10–15 minutes |

| Yield | 85–94% | 95–98% |

| Purity | ≥97% | ≥99% |

Purification Techniques

Vacuum Distillation

-

Conditions : 80–90°C at 5–10 mmHg.

-

Purity : 97–99% with minimal residual solvent.

Recrystallization

-

Solvent System : Hexane/ethyl acetate (4:1 v/v).

-

Purity : 98–99% after two crystallizations.

Comparative Analysis of Methods

-

Cost Efficiency : SOCl₂ is cheaper but requires rigorous gas handling.

-

Environmental Impact : Oxalyl chloride generates less corrosive byproducts.

-

Scalability : Continuous flow systems reduce waste and improve reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Friedel-Crafts Acylation: Acts as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the 4-(4-methylphenyl)butanoyl group into aromatic compounds.

Hydrolysis: Reacts with water to form 4-(4-methylphenyl)butanoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base (e.g., pyridine) to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Lewis Acids: Used in Friedel-Crafts acylation reactions to facilitate the formation of acylated aromatic compounds.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.

Applications De Recherche Scientifique

4-(4-Methylphenyl)butanoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biochemistry: Utilized in the modification of biomolecules for studying their structure and function

Mécanisme D'action

The mechanism of action of 4-(4-methylphenyl)butanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the final product .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 4-(4-Methylphenyl)butanoyl chloride with structurally related compounds:

Key Observations:

- Electron-Donating vs. Conversely, the bromine atom in 4-(4-Bromophenyl)butanoyl chloride withdraws electrons, reducing ring activation but increasing molecular weight and polarizability .

- Functional Group Impact: The tosyl group in 4-Tosylbutanoyl chloride introduces a sulfonyl moiety, significantly raising the boiling point (423°C vs. ~307°C) and density (1.268 g/cm³) due to increased molecular weight and polarity .

- Conjugation Effects: The α,β-unsaturated system in (2E)-3-(4-Methylphenyl)acryloyl chloride allows for conjugate addition reactions, a feature absent in saturated analogs like this compound .

Activité Biologique

4-(4-Methylphenyl)butanoyl chloride, also known as 4-(p-tolyl)butanoyl chloride, is an acyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic carbonyl group, which is crucial for its reactivity in various chemical transformations. The following sections will explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C11H13ClO

- Molecular Weight : 210.67 g/mol

- Functional Groups : Acyl chloride, aromatic ring

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylbutanoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This reaction is generally performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The results demonstrated that the compound showed promising activity against certain pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A notable study involved testing its effects on the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.4 |

The mechanism of action appears to be linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The study highlighted that modifications on the aromatic ring significantly influenced the antimicrobial efficacy, with some derivatives showing enhanced activity compared to the parent compound.

Case Study 2: Anticancer Potential

Another research effort focused on exploring the anticancer potential of this compound in vivo using murine models. Results indicated a reduction in tumor size and weight when treated with this compound compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.